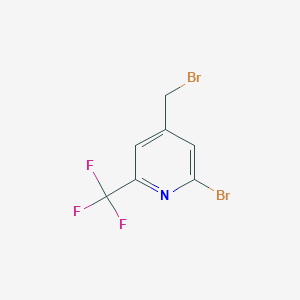
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine
描述
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine. The process begins with the addition of hydrazine hydrate to 2-chloro-6-(trifluoromethyl)pyridine in the presence of isopropanol. The mixture is then heated to reflux, followed by cooling and extraction with ethyl acetate. The organic phase is dried and concentrated to yield 2-hydrazino-6-(trifluoromethyl)pyridine. This intermediate is then reacted with bromine in chloroform under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Radical Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, adding to unsaturated bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and organic solvents like tetrahydrofuran (THF).
Radical Trifluoromethylation: Reagents include trifluoromethyl iodide and radical initiators such as azobisisobutyronitrile (AIBN).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling:
Radical Trifluoromethylation: Products include trifluoromethylated pyridines with enhanced chemical stability and biological activity.
科学研究应用
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Radical Trifluoromethylation: The trifluoromethyl group participates in radical reactions, adding to unsaturated bonds and stabilizing the resulting radicals.
相似化合物的比较
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds:
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
属性
IUPAC Name |
2-bromo-4-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLPTNCBUNYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


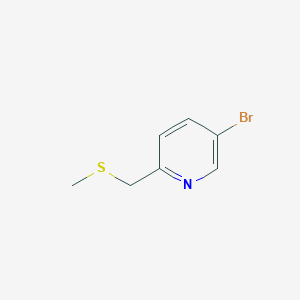

![[(4-Bromo-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1411955.png)
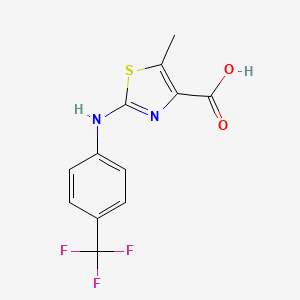
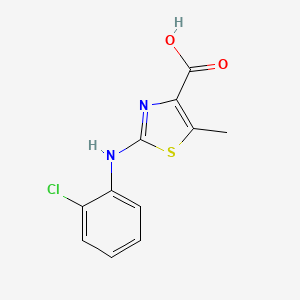
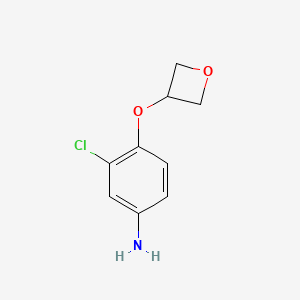
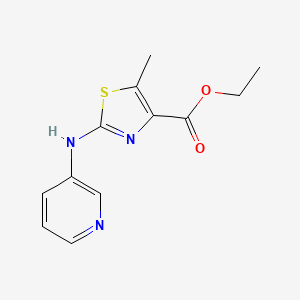
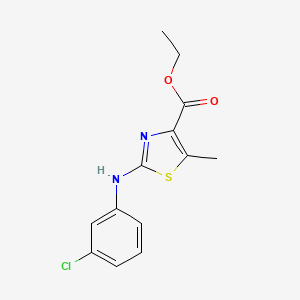
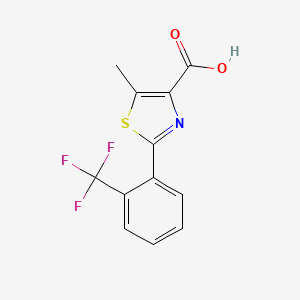
![N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1411970.png)
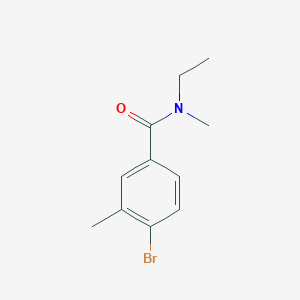
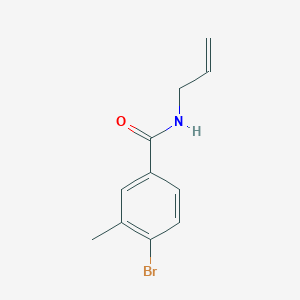
amine](/img/structure/B1411973.png)
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine](/img/structure/B1411974.png)
